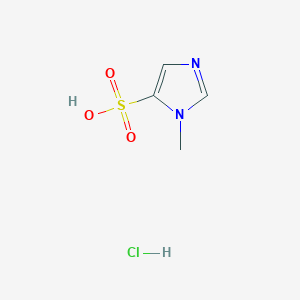

1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride

説明

1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride is an imidazole derivative featuring a sulfonic acid group at the 5-position and a methyl substituent at the 1-position of the heterocyclic ring. The hydrochloride salt enhances its solubility in aqueous environments, making it valuable in pharmaceutical and chemical synthesis applications.

特性

IUPAC Name |

3-methylimidazole-4-sulfonic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S.ClH/c1-6-3-5-2-4(6)10(7,8)9;/h2-3H,1H3,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCENDXNFMHLQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1S(=O)(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride involves several steps. One common method includes the reaction of 1-methylimidazole with chlorosulfonic acid, followed by neutralization with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity .

Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required standards for various applications .

化学反応の分析

1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride undergoes various chemical reactions, including:

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride. Research indicates that compounds containing imidazole structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance, hybrid compounds synthesized from imidazole derivatives showed promising results in inhibiting bacterial growth in vitro .

Anti-inflammatory and Analgesic Properties

Imidazole derivatives have also been explored for their anti-inflammatory and analgesic effects. A series of novel imidazole analogues were synthesized and evaluated for their analgesic properties, with some compounds demonstrating significant activity comparable to established anti-inflammatory drugs like diclofenac . The potential of these compounds in treating inflammatory conditions makes them valuable in drug development.

Biochemical Applications

Enzyme Inhibition

The structural characteristics of 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride allow it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For example, molecular docking studies have shown that certain imidazole derivatives can effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain management and inflammatory diseases .

Electrochemical Studies

The compound's properties have also been utilized in electrochemical applications. Research has demonstrated its potential in extracting valuable metals from ionic liquid phases, showcasing its versatility beyond traditional medicinal uses .

Material Science

Ionic Liquids

1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride can be used as a precursor for synthesizing ionic liquids, which have unique properties such as low volatility and high thermal stability. These ionic liquids are increasingly used in various applications, including catalysis and solvent extraction processes .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 32 |

| Compound B | K. pneumoniae | 27 |

| Hybrid C | MRSA | 30 |

Table 2: Anti-inflammatory Activity of Imidazole Analogues

| Compound Name | Analgesic Activity (%) | Reference Drug Activity (%) |

|---|---|---|

| Compound X | 89 | 100 |

| Compound Y | 75 | 100 |

Case Studies

Case Study 1: Synthesis and Evaluation of Antibacterial Imidazoles

A study focused on synthesizing various imidazole derivatives revealed that specific modifications to the imidazole ring significantly enhanced antibacterial activity against resistant strains. The synthesized compounds were tested using disk diffusion methods, confirming their potential as new antibacterial agents .

Case Study 2: Development of Anti-inflammatory Agents

In another investigation, a series of novel imidazole analogues were developed through Schiff base synthesis. The resulting compounds were characterized and evaluated for their analgesic effects using both in vitro and in vivo models, demonstrating significant promise as anti-inflammatory agents .

作用機序

The mechanism of action of 1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors .

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, functional groups, and physicochemical properties:

Key Differences and Implications

Functional Groups :

- Sulfonic Acid vs. Sulfonyl Chloride : The sulfonic acid group in the target compound confers strong acidity and water solubility, whereas sulfonyl chlorides (e.g., ) are electrophilic intermediates used in nucleophilic substitution reactions.

- Hydrochloride Salts : Compounds like the target and methyl carboxylate hydrochloride () exhibit enhanced solubility compared to neutral analogs.

Substituent Effects :

- Nitro Group () : The nitro group in 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride increases electron-withdrawing effects, accelerating reactivity in substitution reactions.

- Alkyl Chains () : Ethyl and cyclopropylmethyl substituents enhance lipophilicity, impacting membrane permeability in biological systems.

Synthetic Applications :

- Sulfonyl chlorides () are pivotal in synthesizing sulfonamides and sulfonate esters.

- Carboxylate esters () serve as prodrugs, undergoing hydrolysis to release active carboxylic acids.

Research Findings and Data Gaps

- Stability : Acid stability data for nicardipine hydrochloride () implies that hydrochloride salts of heterocycles generally exhibit robustness under acidic conditions, a trait likely shared by the target compound .

- Data Limitations : Direct experimental data (e.g., melting point, solubility) for 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride is absent in the evidence, necessitating extrapolation from analogs.

生物活性

1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride (CAS No. 2225146-54-1) is a sulfonic acid derivative of imidazole known for its significant biological activity. This compound's unique structure provides it with various applications in biochemical research, particularly in enzyme studies and as a probe in biochemical assays. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride is characterized by:

- Molecular Formula : C₅H₈ClN₃O₃S

- Appearance : White or colorless solid

- Solubility : Highly soluble in water and polar solvents

The compound is synthesized through the reaction of 1-methylimidazole with chlorosulfonic acid, followed by neutralization with hydrochloric acid.

The biological activity of 1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group enhances its ability to form strong interactions with active sites on enzymes, leading to modulation or inhibition of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymatic reactions by binding to the active site or allosteric sites.

- Biochemical Probing : Utilized in assays to study enzyme kinetics and mechanisms.

Biological Activity

Research indicates that 1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride exhibits various biological activities:

Antiproliferative Effects

In vitro studies suggest that imidazole derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds structurally related to 1-Methyl-1H-imidazole-5-sulfonic acid have demonstrated significant antiproliferative activity against various cancer cell lines through apoptosis induction .

Table 1: Summary of Biological Activities

Notable Research

A study focused on the structure-activity relationship of imidazole derivatives highlighted that modifications at specific positions could enhance biological activity. This suggests that 1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride could be further explored for its potential therapeutic applications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。